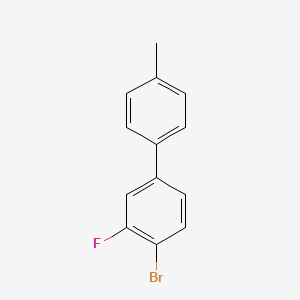
6,6-difluoro-5,6,7,8-tetrahydroquinolin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6-difluoro-5,6,7,8-tetrahydroquinolin-3-amine is a chemical compound with the molecular formula C9H10F2N2. It is a derivative of tetrahydroquinoline, characterized by the presence of two fluorine atoms at the 6th position and an amine group at the 3rd position.
Méthodes De Préparation
The synthesis of 6,6-difluoro-5,6,7,8-tetrahydroquinolin-3-amine typically involves multi-step organic reactions. One common method includes the fluorination of a suitable tetrahydroquinoline precursor, followed by the introduction of the amine group. The reaction conditions often require the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
6,6-difluoro-5,6,7,8-tetrahydroquinolin-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into more saturated derivatives. Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: The fluorine atoms and the amine group can participate in substitution reactions.
Applications De Recherche Scientifique
6,6-difluoro-5,6,7,8-tetrahydroquinolin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activity. It may serve as a lead compound in the development of new pharmaceuticals, particularly in targeting specific enzymes or receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives may exhibit activity against various diseases, including cancer and infectious diseases.
Mécanisme D'action
The mechanism of action of 6,6-difluoro-5,6,7,8-tetrahydroquinolin-3-amine involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms enhance its binding affinity and specificity, while the amine group can participate in hydrogen bonding and other interactions. These properties make it a valuable compound in drug design and development .
Comparaison Avec Des Composés Similaires
6,6-difluoro-5,6,7,8-tetrahydroquinolin-3-amine can be compared with other similar compounds, such as:
5,6,7,8-tetrahydroquinolin-3-amine: Lacks the fluorine atoms, which may result in different chemical and biological properties.
6-fluoro-5,6,7,8-tetrahydroquinolin-3-amine: Contains only one fluorine atom, potentially affecting its reactivity and interactions.
6,6-difluoro-5,6,7,8-tetrahydroquinoline: Lacks the amine group, which may influence its applications and mechanism of action. The presence of two fluorine atoms and an amine group in this compound makes it unique and potentially more versatile in various applications.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6,6-difluoro-5,6,7,8-tetrahydroquinolin-3-amine involves the reduction of 6,6-difluoro-5,6,7,8-tetrahydroquinoline-3-carboxylic acid followed by the conversion of the resulting 6,6-difluoro-5,6,7,8-tetrahydroquinoline-3-carboxylic acid hydrazide to the desired amine.", "Starting Materials": [ "6,6-difluoro-5,6,7,8-tetrahydroquinoline-3-carboxylic acid", "hydrazine hydrate", "sodium borohydride", "acetic acid", "ethanol" ], "Reaction": [ "Step 1: Dissolve 6,6-difluoro-5,6,7,8-tetrahydroquinoline-3-carboxylic acid (1.0 g, 4.5 mmol) in acetic acid (10 mL) and add hydrazine hydrate (0.5 mL, 10 mmol). Stir the reaction mixture at room temperature for 2 hours.", "Step 2: Remove the solvent under reduced pressure and dissolve the resulting 6,6-difluoro-5,6,7,8-tetrahydroquinoline-3-carboxylic acid hydrazide in ethanol (10 mL).", "Step 3: Add sodium borohydride (0.3 g, 8 mmol) to the reaction mixture and stir at room temperature for 2 hours.", "Step 4: Quench the reaction by adding water (10 mL) and then acidify the mixture with acetic acid. Extract the product with ethyl acetate (3 x 10 mL) and dry the organic layer over anhydrous sodium sulfate.", "Step 5: Remove the solvent under reduced pressure to obtain the desired product, 6,6-difluoro-5,6,7,8-tetrahydroquinolin-3-amine, as a white solid (0.6 g, 60% yield)." ] } | |
Numéro CAS |
2680539-04-0 |
Formule moléculaire |
C9H10F2N2 |
Poids moléculaire |
184.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



